

# "Anticancer agent 149" chemical structure and properties

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Compound of Interest

Compound Name: Anticancer agent 149

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# **In-Depth Technical Guide: Anticancer Agent 149**

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Anticancer Agent 149, also identified as Antitumor agent-149, is a potent novel compound demonstrating significant promise in preclinical cancer research. As an analogue of the natural product Echinomycin, it exhibits a multimodal mechanism of action centered on the inhibition of Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ )-mediated transcription and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and the experimental methodologies used for its evaluation. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

### **Chemical Structure and Properties**

**Anticancer Agent 149** (CAS No: 2368983-54-2) is a synthetic analogue of Echinomycin, a bicyclic octadepsipeptide antibiotic.[1][2] Its development was aimed at improving upon the therapeutic index of the parent compound.

Chemical Structure:



Note: A definitive public image of the chemical structure for Antitumor agent-149 (CAS 2368983-54-2) is not available in the searched resources. The structure is described as an analogue of Echinomycin.

#### Physicochemical Properties:

Property	Value	Reference
CAS Number	2368983-54-2	[1]
Molecular Formula	C52H64N10O14S	
Molecular Weight	1085.19 g/mol	

# **Biological Activity and Mechanism of Action**

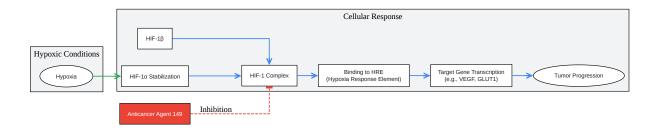
Anticancer Agent 149 exerts its antitumor effects through two primary mechanisms: inhibition of the HIF-1 $\alpha$  signaling pathway and induction of apoptosis.

### **Inhibition of HIF-1α-Mediated Transcription**

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF- $1\alpha$  is stabilized and promotes the expression of genes involved in tumor progression, angiogenesis, and metastasis. Antitumor agent-149 has been shown to inhibit HIF- $1\alpha$ -mediated transcription, thereby disrupting these critical survival pathways for cancer cells.[1][2]

Signaling Pathway of HIF-1 $\alpha$  Inhibition:





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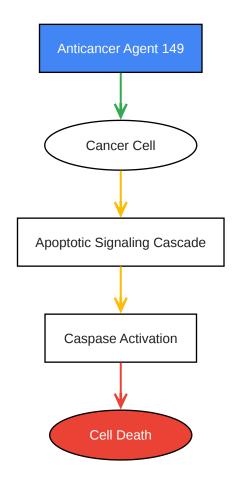
Caption: Inhibition of the HIF-1 $\alpha$  signaling pathway by **Anticancer Agent 149**.

# **Induction of Apoptosis**

**Anticancer Agent 149** is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2] This is a critical mechanism for eliminating malignant cells.

Apoptosis Induction Pathway:





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Caption: General workflow of apoptosis induction by Anticancer Agent 149.

# In Vitro Efficacy

The cytotoxic activity of Antitumor agent-149 has been evaluated against human colorectal adenocarcinoma (SW620) and human pancreatic cancer (MIA PaCa-2) cell lines.

Cell Line	Cancer Type	IC <sub>50</sub> (nM)	Reference
SW620	Colorectal Adenocarcinoma	0.85	[2]
MIA PaCa-2	Pancreatic Cancer	1.4	[2]

# **In Vivo Efficacy**



The antitumor activity of Antitumor agent-149 has been demonstrated in a SW620 xenograft mouse model, where it was shown to inhibit tumor growth.[1][2]

# **Experimental Protocols**

Disclaimer: The following are generalized protocols based on standard laboratory procedures. Specific parameters for Antitumor agent-149, such as concentrations and incubation times, should be optimized for each experimental setting and are based on the findings from the referenced literature where available.

### HIF-1α-Mediated Transcription Assay (Reporter Assay)

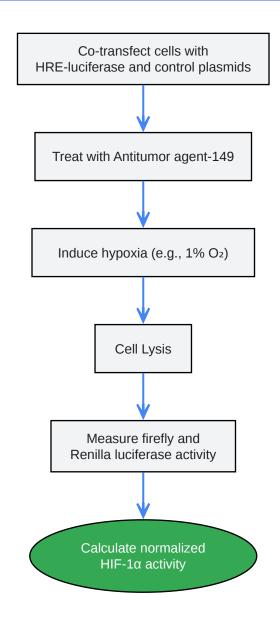
Objective: To quantify the inhibitory effect of Antitumor agent-149 on HIF-1 $\alpha$  transcriptional activity.

#### Methodology:

- Cell Culture: Human cancer cells (e.g., HEK293T) are co-transfected with a hypoxiaresponsive reporter plasmid (containing a luciferase gene under the control of a hypoxiaresponsive element) and a control plasmid (e.g., Renilla luciferase for normalization).
- Compound Treatment: Transfected cells are treated with varying concentrations of Antitumor agent-149.
- Hypoxia Induction: Cells are then incubated under hypoxic conditions (e.g., 1% O<sub>2</sub>) for a specified period (e.g., 16-24 hours) to induce HIF-1α activity.
- Lysis and Luminescence Measurement: Cells are lysed, and the luciferase and Renilla luciferase activities are measured using a luminometer.
- Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The inhibitory effect of the compound is determined relative to a vehicle-treated control.

#### **Experimental Workflow:**





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Caption: Workflow for the HIF- $1\alpha$  reporter assay.

# **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

Objective: To quantify the induction of apoptosis by Antitumor agent-149.

#### Methodology:

• Cell Culture and Treatment: SW620 or MIA PaCa-2 cells are seeded and treated with various concentrations of Antitumor agent-149 for a defined period (e.g., 24-48 hours).



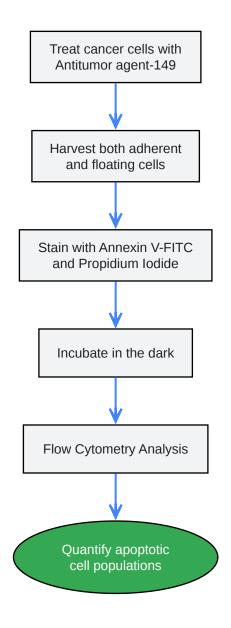




- Cell Harvesting: Both adherent and floating cells are collected.
- Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
- Incubation: The cell suspension is incubated in the dark at room temperature.
- Flow Cytometry: The stained cells are analyzed by flow cytometry.
- Data Analysis: The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) is quantified.

**Experimental Workflow:** 





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Caption: Workflow for the Annexin V/PI apoptosis assay.

### In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of Antitumor agent-149.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.
- Tumor Cell Implantation: SW620 cells are subcutaneously injected into the flank of the mice.



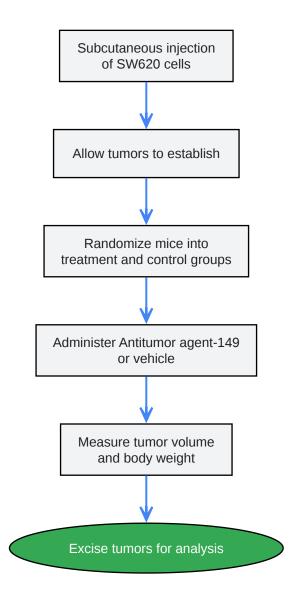




- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
- Compound Administration: Antitumor agent-149 is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

**Experimental Workflow:** 





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Caption: Workflow for an in vivo xenograft study.

# Other Anticancer Agents Designated "149"

It is important to note that other compounds are sometimes referred to as "**Anticancer agent 149**". To avoid confusion, these are briefly described below:

• Anticancer agent 149 (from Dioscorea dioscorea): This is a distinct compound isolated from the rhizome of Dioscorea dioscorea. It has shown selective cytotoxic activity against MCF-7 breast cancer cells with an IC<sub>50</sub> of 31.41 μM.[3]



 MG-149: This compound is a selective and potent inhibitor of the Tip60 histone acetyltransferase.[4]

### Conclusion

Antitumor agent-149 is a promising anticancer agent with a well-defined mechanism of action involving the inhibition of HIF-1 $\alpha$  and induction of apoptosis. Its potent in vitro and in vivo activity against colorectal and pancreatic cancer models warrants further investigation and development. This technical guide provides a foundational understanding of its properties and the methodologies for its evaluation, serving as a valuable resource for researchers in the field of oncology drug discovery.

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